molecular formula C7H10Cl2 B11966115 2,2-Dichlorobicyclo[4.1.0]heptane CAS No. 13519-94-3

2,2-Dichlorobicyclo[4.1.0]heptane

Cat. No.: B11966115
CAS No.: 13519-94-3
M. Wt: 165.06 g/mol
InChI Key: MDFVNTKXKMMRJJ-UHFFFAOYSA-N
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Description

2,2-Dichlorobicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C7H10Cl2. It is characterized by a bicyclo[4.1.0]heptane framework with two chlorine atoms attached to the same carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichlorobicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which adds to the double bond of cyclohexene to form the desired bicyclic product .

Procedure:

  • A 2-liter, three-necked, round-bottomed flask is equipped with a sealed mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
  • The system is flushed with nitrogen, and 126 g of potassium tert-butoxide and 1.2 liters of pentane are added.
  • The stirred suspension is cooled to 0–5°C with an ice bath, and 90 g of 1,4-cyclohexadiene is introduced rapidly through the dropping funnel.
  • 135 g of chloroform is then added dropwise over a period of 1.5–2 hours.
  • The resulting mixture is stirred for an additional 30 minutes before 300 ml of cold water is added to dissolve all precipitated salts.
  • The organic phase is separated, and the aqueous phase is extracted with pentane. The extract is combined with the original pentane solution and dried over anhydrous sodium sulfate.
  • The solvent is removed on a rotary evaporator, and the product is distilled to obtain this compound .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dichlorobicyclo[4.1.0]heptane involves the formation of reactive intermediates such as dichlorocarbenes. These intermediates can undergo various reactions, including addition to alkenes and substitution with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichlorobicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two chlorine atoms on the same carbon atom. This structural feature imparts distinct reactivity compared to other bicyclic compounds .

Properties

CAS No.

13519-94-3

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,2-dichlorobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2

InChI Key

MDFVNTKXKMMRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)(Cl)Cl

Origin of Product

United States

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